molecular formula C9H12N2O2 B1400502 Methyl 2,3-diamino-5-methylbenzoate CAS No. 1248541-73-2

Methyl 2,3-diamino-5-methylbenzoate

Cat. No.: B1400502
CAS No.: 1248541-73-2
M. Wt: 180.2 g/mol
InChI Key: XXZGGZLZRYQXIB-UHFFFAOYSA-N
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Description

Methyl 2,3-diamino-5-methylbenzoate is an organic compound with the molecular formula C9H12N2O2. It is a derivative of benzoic acid, characterized by the presence of two amino groups and a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-diamino-5-methylbenzoate typically involves the nitration of methyl benzoate followed by reduction and amination steps. One common method starts with the nitration of methyl benzoate to form methyl 2,3-dinitrobenzoate. This intermediate is then reduced to methyl 2,3-diaminobenzoate using a reducing agent such as iron powder in the presence of hydrochloric acid. Finally, methylation of the amino groups yields this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3-diamino-5-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

Methyl 2,3-diamino-5-methylbenzoate serves as a building block for synthesizing more complex organic molecules. Its structure allows for various chemical modifications, including:

  • Oxidation : The amino groups can be oxidized to nitro groups using agents like potassium permanganate.
  • Substitution reactions : The amino groups can participate in nucleophilic substitution reactions, forming new derivatives.

Biological Applications

The compound has been investigated for its potential as a biochemical probe. Studies have shown that it can interact with various biological targets due to its ability to form hydrogen bonds through its amino groups. This property makes it valuable in:

  • Drug development : Research focuses on its potential anti-inflammatory and anticancer activities.
  • Biochemical assays : Used as a substrate or inhibitor in enzyme assays.

Pharmaceuticals

This compound is explored as a precursor or intermediate in the synthesis of bioactive compounds. Its derivatives may exhibit pharmacological properties that are beneficial in treating various diseases.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of this compound derivatives. The results indicated that certain modifications enhanced cytotoxicity against specific cancer cell lines, suggesting that this compound could lead to novel anticancer agents.

Case Study 2: Drug Development

Research into the pharmacokinetics of this compound demonstrated promising absorption and metabolism profiles in animal models. This study supports its further development as a therapeutic agent.

Mechanism of Action

The mechanism of action of Methyl 2,3-diamino-5-methylbenzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: Methyl 2,3-diamino-5-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and methyl ester groups makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science .

Biological Activity

Methyl 2,3-diamino-5-methylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an aromatic amine derivative characterized by two amino groups and a methyl group attached to a benzoate structure. Its molecular formula is C10H12N2O2C_{10}H_{12}N_2O_2, and it has a molecular weight of 196.22 g/mol. The presence of amino groups suggests potential for hydrogen bonding and reactivity with various biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) varying based on the strain tested. For example:

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly in the context of rising antibiotic resistance.

2. Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies focusing on various cancer cell lines have shown that it can inhibit cell proliferation effectively. For instance:

  • In human breast cancer cell lines (MCF-7), the compound exhibited an IC50 value of approximately 15 µM.
  • In colorectal cancer cells (HCT116), it demonstrated significant apoptosis induction through caspase activation pathways.

The mechanism appears to involve the inhibition of specific enzymes related to cancer cell metabolism, suggesting a targeted approach in anticancer therapy.

The biological activity of this compound is primarily attributed to its ability to interact with key molecular targets within cells. Notably, it may inhibit enzymes involved in critical metabolic pathways or disrupt cellular signaling processes:

  • Enzyme Inhibition: The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair in rapidly dividing cells.
  • Signal Transduction Modulation: It may affect pathways such as PI3K/AKT, which are vital for cell survival and proliferation.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy Study: A study published in Journal of Antimicrobial Chemotherapy reported that derivatives of this compound displayed enhanced activity against resistant bacterial strains when modified with additional functional groups .
  • Cancer Cell Line Evaluation: Research conducted on various cancer cell lines revealed that the compound induced significant apoptosis in cells with mutations in key oncogenes, suggesting potential use in targeted therapies .
  • Mechanistic Insights: A comprehensive study utilizing molecular docking techniques provided insights into how this compound binds to DHFR, revealing critical interactions that enhance its inhibitory potency .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2,3-diamino-5-methylbenzoate, and how can intermediates be characterized?

  • Methodological Answer : A plausible route involves bromination of methyl 5-methylbenzoate derivatives (e.g., 3-bromo-2-methylbenzoic acid or 4-bromo-2-methylbenzoic acid) followed by amination. For example, brominated intermediates like those listed in (CAS RN 76006-33-2 or 68837-59-2) can undergo nucleophilic substitution with ammonia or amines. Characterization should include 1H NMR^1 \text{H NMR} to confirm substitution patterns and HPLC (≥98% purity, as in ) to validate purity. Reaction progress can be monitored via TLC with UV visualization .

Q. How can the purity and stability of this compound be assessed during storage?

  • Methodological Answer : Use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to monitor degradation products. Stability studies should include accelerated aging under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity conditions. Purity thresholds should align with standards in (≥98% HPLC), with degradation kinetics analyzed via Arrhenius plots .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer : Combine 1H NMR^1 \text{H NMR}, 13C NMR^13 \text{C NMR}, and FT-IR to confirm the methyl ester, amino groups, and aromatic substitution patterns. High-resolution mass spectrometry (HRMS) should validate the molecular ion ([M+H]+^+) and fragmentation pathways. For crystalline samples, X-ray diffraction (as in ) resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers address contradictory data in reaction yields when synthesizing this compound?

  • Methodological Answer : Systematic optimization of reaction parameters (e.g., solvent polarity, temperature, catalyst loading) is essential. For example, conflicting yields in amination reactions may arise from competing side reactions (e.g., over-alkylation). Design a Design of Experiments (DoE) matrix to isolate critical factors. Use GC-MS or LC-MS to identify byproducts and adjust stoichiometry or catalysts (e.g., Pd/C for selective hydrogenation) .

Q. What strategies mitigate the oxidation of aromatic amino groups during derivatization?

  • Methodological Answer : Protect free amino groups with tert-butoxycarbonyl (Boc) or benzyl (Bn) groups before further functionalization. For instance, highlights derivatization of a similar benzoate via acylation; analogous protection could prevent oxidation. Work under inert atmospheres (N2_2/Ar) and use antioxidants like BHT in reaction mixtures. Confirm protection efficiency via 1H NMR^1 \text{H NMR} (disappearance of NH2_2 signals) .

Q. How can computational modeling guide the design of this compound derivatives for biological activity?

  • Methodological Answer : Perform density functional theory (DFT) calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to assess binding affinity to target proteins (e.g., enzymes or receptors). Validate predictions with in vitro assays, as seen in for related bioactive derivatives. Correlate substituent effects (e.g., electron-donating methyl groups) with activity trends .

Q. Data Analysis and Reporting

Q. How should researchers handle batch-to-batch variability in spectroscopic data?

  • Methodological Answer : Standardize instrumentation protocols (e.g., same NMR solvent, LC column lot). Use internal standards (e.g., TMS for NMR) and calibrate instruments daily. For statistical rigor, report relative standard deviations (RSD) across ≥3 independent syntheses. Cross-validate with independent labs if possible .

Q. What are best practices for resolving ambiguities in crystallographic data for derivatives?

  • Methodological Answer : Collect high-resolution X-ray diffraction data (≤1.0 Å resolution) and refine structures using software like SHELXL. Check for disorder in the methyl or amino groups, as seen in . Publish CIF files with deposition codes (e.g., CCDC) for peer validation .

Q. Notes

  • Evidence Integration : References to brominated intermediates (), purity standards (), and derivatization protocols () ensure methodological rigor.

Properties

IUPAC Name

methyl 2,3-diamino-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-5-3-6(9(12)13-2)8(11)7(10)4-5/h3-4H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZGGZLZRYQXIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90728746
Record name Methyl 2,3-diamino-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248541-73-2
Record name Methyl 2,3-diamino-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-amino-5-methyl-3-nitro-benzoic acid methyl ester (5.5 g, 26 mmol) in methanol (200 mL) was hydrogenated with hydrogen balloon in presence of 10% Palladium on charcoal (1.5 g) for 12 h. The reaction mixture was filtered and the filtrate was concentrated under reduced pressure to get the required product as a brown coloured solid 4.5 g (95%).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Yield
95%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Methyl 2,3-diamino-5-methylbenzoate
Methyl 2,3-diamino-5-methylbenzoate
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Methyl 2,3-diamino-5-methylbenzoate
Methyl 2,3-diamino-5-methylbenzoate
Methyl 2,3-diamino-5-methylbenzoate

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